AMPK activator 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

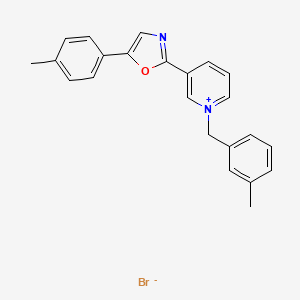

Molecular Formula |

C23H21BrN2O |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

5-(4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]pyridin-1-ium-3-yl]-1,3-oxazole bromide |

InChI |

InChI=1S/C23H21N2O.BrH/c1-17-8-10-20(11-9-17)22-14-24-23(26-22)21-7-4-12-25(16-21)15-19-6-3-5-18(2)13-19;/h3-14,16H,15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RZXBFSPJLVWWQP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(O2)C3=C[N+](=CC=C3)CC4=CC=CC(=C4)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMPK Activator 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation can have therapeutic benefits in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. AMPK activator 13, also known as C13, is a potent and selective small molecule activator of AMPK. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and relevant experimental protocols.

Core Mechanism of Action

This compound is a cell-permeable prodrug that is intracellularly converted by esterases to its active form, compound 2 (C2).[1][2] C2 is a potent allosteric activator of AMPK, functioning as an AMP mimetic.[1][2][3] It exhibits high selectivity for the α1 catalytic subunit of AMPK.

The primary mechanisms of action of C2 are:

-

Allosteric Activation: C2 binds to the allosteric drug and metabolite (ADaM) binding site, which encompasses the interface between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit. Specifically, it has been shown to bind to the cystathionine-β-synthase (CBS) domains 1 and 3 on the regulatory γ subunit, in a manner similar to AMP. This binding induces a conformational change that promotes the active state of the kinase.

-

Protection from Dephosphorylation: Activation of AMPK requires phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit. C2 binding protects this critical phosphorylation site from dephosphorylation by protein phosphatases, thereby prolonging the active state of AMPK.

It is important to note that at higher concentrations, the prodrug C13 can also activate AMPK through a secondary, less specific mechanism. The hydrolysis of C13 can produce formaldehyde, which can inhibit mitochondrial function. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through the canonical pathway.

Quantitative Data

The potency and efficacy of this compound and its active form C2 have been characterized in various assays.

| Parameter | Value | Assay System | Reference |

| EC50 (C2) | < 10 nM | Recombinant Human AMPK (α1β1γ1) | |

| EC50 (C2) | 20 nM | Allosteric activation of α1-selective AMPK | |

| EC50 (C2) | 10-30 nM | In vitro cell-free AMPK activation | |

| Cellular Concentration (C13) | 5 - 25 µM | Dose-dependent increase in AMPK activity in SH-SY5Y cells | |

| Cellular Concentration (C13) | 5 µmol/l | Treatment of SUM190PT/PTX cells for 24h |

Signaling Pathways

Activation of AMPK by compound 13 triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.

Primary Signaling Pathway

Caption: Signaling pathway of this compound.

Upon entering the cell, the prodrug C13 is converted to its active form, C2. C2 directly activates AMPK, leading to the phosphorylation and inhibition of downstream targets such as Acetyl-CoA Carboxylase (ACC), which in turn inhibits de novo lipogenesis. Activated AMPK also inhibits the mTORC1 pathway, a key regulator of protein synthesis and cell growth. Furthermore, AMPK activation by C13 has been shown to stimulate the Nrf2 antioxidant response pathway and modulate the DUSP16/MAPK pathway, which is involved in regulating apoptosis.

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol describes a cell-free assay to determine the direct activation of AMPK by a compound.

Caption: Workflow for an in vitro AMPK activation assay.

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human AMPK (α1β1γ1 isoform), a peptide substrate such as AMARA, and ATP, including a tracer amount of [γ-32P]ATP, in a kinase assay buffer.

-

Add Compound: Add varying concentrations of the active compound C2 or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate Reaction: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify: Measure the amount of 32P incorporated into the AMARA peptide using a scintillation counter.

-

Data Analysis: Calculate the specific activity of AMPK and plot the dose-response curve to determine the EC50 value of the activator.

Cellular AMPK Activation Assay

This protocol outlines the steps to assess the activation of AMPK by compound 13 in a cellular context.

Caption: Workflow for a cellular AMPK activation assay.

Methodology:

-

Cell Culture: Plate cells (e.g., primary hepatocytes, SH-SY5Y neuroblastoma cells, or SUM190PT/PTX breast cancer cells) in appropriate culture dishes and grow to a desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound (C13) or a vehicle control. Incubation times can vary depending on the cell type and experimental goals (e.g., 1 hour for hepatocytes, 24 hours for SUM190PT/PTX cells).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79). Also, probe for total AMPKα and total ACC as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold activation of AMPK.

Conclusion

This compound is a potent and selective tool for studying the physiological and pathological roles of AMPK. Its well-characterized mechanism of action, involving direct allosteric activation and protection from dephosphorylation, makes it a valuable compound for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for investigating the effects of this activator in various biological systems. A thorough understanding of its dual mechanism of activation, particularly the potential for off-target effects at high concentrations due to formaldehyde production, is crucial for the accurate interpretation of experimental results.

References

The C13 AMPK Activator: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides an in-depth technical overview of Compound 13 (C13), a novel, potent, and selective activator of the AMPKα1 isoform. C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2), a nucleotide-mimetic compound. This guide details the discovery of C13, its unique dual mechanism of action, its effects in cellular systems, and the key experimental protocols used for its characterization.

Discovery and Development Rationale

The development of C13 stemmed from the search for direct AMPK activators that could mimic the effects of AMP without the metabolic liabilities of previous compounds. The initial discovery was of Compound 2 (C2), a furan-2-phosphonic acid derivative designed as an AMP mimic.[1] While C2 demonstrated potent and selective activation of AMPKα1-containing complexes in cell-free assays, its charged nature limited its cell permeability.[2] To overcome this, C13 was developed as a prodrug of C2.[1] C13 features a phosphonate bis(isobutyryloxymethyl) ester moiety, which neutralizes the negative charges of the phosphonate group, thereby increasing its membrane permeability.[3][4] Once inside the cell, C13 is cleaved by cellular esterases to release the active compound C2.

Mechanism of Action

C13 activates AMPK through a sophisticated dual mechanism, ensuring robust and sustained pathway engagement.

2.1 Direct Allosteric Activation by C2: Upon entering the cell, C13 is rapidly hydrolyzed to C2. C2 acts as a potent allosteric activator of AMPK complexes containing the α1 catalytic subunit. It binds to the γ subunit, mimicking the effects of AMP by inducing a conformational change that enhances kinase activity and protects the activation loop (Thr172) from dephosphorylation.

2.2 Indirect Activation via Mitochondrial Inhibition: A novel aspect of C13's mechanism is the action of its byproducts. The isobutyryloxymethyl protecting groups, which are cleaved from C13, are metabolized to formaldehyde. Formaldehyde has been shown to inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This increase in the AMP:ATP ratio provides a second, canonical mechanism for AMPK activation.

This dual mechanism suggests that C13 can activate AMPK both directly through allosteric modulation by C2 and indirectly by altering the cellular energy status.

Signaling Pathways

C13-mediated AMPK activation initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. Key pathways affected include the inhibition of anabolic processes and the activation of catabolic pathways.

C13-AMPK Signaling Cascade

The primary signaling pathway initiated by C13 involves its conversion to C2 and subsequent activation of AMPKα1. Activated AMPK then phosphorylates numerous downstream targets to regulate cellular metabolism and other processes.

Caption: C13 cellular uptake and activation of the AMPK signaling pathway.

Experimental Workflow for Characterizing C13 Activity

A typical workflow to characterize the activity of C13 involves a series of in vitro and cell-based assays to confirm its mechanism of action and downstream effects.

Caption: Experimental workflow for the characterization of C13.

Quantitative Data

The following tables summarize the key quantitative data for C2 (the active form of C13) and C13 from cell-free and cell-based assays.

Table 1: In Vitro Activity of C2 on Recombinant AMPK Isoforms

| AMPK Isoform | Parameter | Value | Reference |

| α1β1γ1 | EC50 | 10-30 nM | |

| α1β2γ1 | EC50 | 10-30 nM | |

| α1β1γ2 | EC50 | 10-30 nM | |

| α2β1γ1 | EC50 | 15 nM | |

| α2β1γ1 | % Max Activation (vs AMP) | ~15% |

EC50: Half-maximal effective concentration.

Table 2: Cellular Activity of C13

| Cell Type | Assay | Concentration | Effect | Reference |

| Primary Mouse Hepatocytes | Lipid Synthesis | 30 µM | Potent inhibition | |

| Primary Mouse Hepatocytes | AMPKα1 Activation | 3 µM | Activation observed | |

| Primary Mouse Hepatocytes | AMPKα2 Activation | >30 µM | Activation observed | |

| SH-SY5Y Neuronal Cells | AMPK Activity | 5-25 µM | Dose-dependent increase | |

| SH-SY5Y Neuronal Cells | Neuroprotection (OGD-R) | 10 µM | Significant protection |

OGD-R: Oxygen-glucose deprivation-reoxygenation.

In Vivo Efficacy and Pharmacokinetics: As of the date of this document, detailed in vivo efficacy data from animal models of metabolic disease (e.g., effects on blood glucose, body weight, plasma lipids) and comprehensive pharmacokinetic profiles for C13 or C2 are not extensively reported in the public-domain literature. One study noted that C13 was shown to inhibit hepatic lipogenesis in vivo, but the quantitative data and experimental conditions were not detailed in the available abstracts.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize C13's activity.

5.1. AMPK Activity Assay (Radiometric - SAMS Peptide)

This assay measures the kinase activity of AMPK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate (SAMS peptide).

-

Materials:

-

Purified AMPK heterotrimers

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

AMPK Reaction Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)

-

Magnesium Chloride (MgCl₂)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and cocktail

-

-

Protocol:

-

Prepare the kinase reaction mixture in the AMPK Reaction Buffer. For a standard assay, combine the purified AMPK enzyme, 100 µM SAMS peptide, and the test compound (e.g., C2) or vehicle control.

-

Initiate the reaction by adding the [γ-³²P]ATP mixture (e.g., to a final concentration of 200 µM ATP with 5 mM MgCl₂).

-

Incubate the reaction at 30°C for 10-15 minutes with gentle agitation.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Transfer the dried P81 papers to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

-

5.2. Western Blot for Phospho-AMPK (Thr172)

This method is used to detect the activation state of AMPK in cell lysates by using an antibody specific to the phosphorylated threonine 172 residue in the α-subunit.

-

Materials:

-

Cultured cells treated with C13 or control.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

After treating cells with C13, wash them twice with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with the primary anti-phospho-AMPKα (Thr172) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against total AMPKα.

-

5.3. Cellular Lipid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo lipid synthesis in cultured cells, such as primary hepatocytes, by tracking the incorporation of radiolabeled acetate into cellular lipids.

-

Materials:

-

Primary hepatocytes or other relevant cell lines.

-

Culture medium.

-

[1-¹⁴C]-acetate.

-

C13 compound.

-

PBS.

-

0.1 N HCl.

-

Chloroform:Methanol (2:1 v/v).

-

Scintillation counter and cocktail.

-

-

Protocol:

-

Plate hepatocytes and allow them to adhere.

-

Treat the cells with various concentrations of C13 or vehicle control for a specified time (e.g., 1 hour).

-

Add [1-¹⁴C]-acetate to the culture medium (e.g., 0.5 µCi/well) and incubate for 2-4 hours at 37°C.

-

After incubation, wash the cells twice with PBS to remove unincorporated radiolabel.

-

Lyse the cells by scraping in 0.1 N HCl.

-

Perform a lipid extraction by adding chloroform:methanol (2:1) to the cell lysate, vortexing, and separating the phases by centrifugation.

-

Collect the lower organic phase, which contains the lipids.

-

Evaporate the solvent and resuspend the lipid extract in scintillation cocktail.

-

Quantify the amount of incorporated ¹⁴C using a scintillation counter.

-

Conclusion and Future Directions

C13 has emerged as a valuable research tool for studying the physiological roles of AMPKα1. Its development as a cell-permeable prodrug of the potent and selective activator C2, combined with its unique dual mechanism of action, makes it a highly effective modulator of the AMPK pathway in cellular models. C13 potently inhibits lipid synthesis in hepatocytes and exhibits neuroprotective effects, highlighting its therapeutic potential.

Future development of C13 or its analogs will require comprehensive in vivo studies to establish its pharmacokinetic profile, safety, and efficacy in relevant animal models of metabolic diseases. These studies will be critical in determining its potential for translation into a clinical setting for the treatment of conditions such as type 2 diabetes, obesity, and NAFLD. The detailed understanding of its mechanism and the robust protocols for its characterization laid out in this guide provide a solid foundation for these future investigations.

References

- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Target of AMPK Activator 13 (PF-06409577)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMPK Activator 13, identified as PF-06409577, is a potent and selective direct activator of AMP-activated protein kinase (AMPK). This document provides a comprehensive overview of its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a technical resource for professionals in the fields of biomedical research and drug development.

Introduction to PF-06409577

PF-06409577, with the chemical name 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, is a small molecule that directly activates AMPK.[1][2] Unlike indirect activators such as metformin, PF-06409577 does not rely on altering the cellular AMP/ATP ratio.[3] Instead, it binds directly to the AMPK complex, inducing a conformational change that leads to robust and sustained activation.[1][4] Its selectivity for specific AMPK isoforms and favorable pharmacokinetic properties have made it a valuable tool for studying AMPK signaling and a potential therapeutic agent for metabolic diseases like diabetic nephropathy and nonalcoholic fatty liver disease (NAFLD), as well as certain types of cancer.

Molecular Target and Binding Site

The primary molecular target of PF-06409577 is the AMP-activated protein kinase (AMPK), a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.

Specificity for β1-Containing Isoforms: PF-06409577 exhibits significant selectivity for AMPK heterotrimers containing the β1 subunit. It potently activates α1β1γ1 and α2β1γ1 isoforms. In contrast, it is substantially less active against isoforms containing the β2 subunit, such as α1β2γ1, α2β2γ1, and α2β2γ3. This selectivity is attributed to differences in the amino acid sequences between the β1 and β2 subunits.

Allosteric Binding Site: Crystallographic studies have revealed that PF-06409577 binds to an allosteric site, known as the allosteric drug and metabolite (ADaM) site. This site is located in a pocket formed by the interface of the α-subunit's kinase domain and the β-subunit's carbohydrate-binding module. By binding to this site, PF-06409577 allosterically activates the kinase and protects the activating phosphorylation site at Threonine 172 (Thr172) on the α-subunit from dephosphorylation.

Quantitative Data

The following tables summarize the key quantitative parameters that define the activity and properties of PF-06409577.

Table 1: In Vitro Biochemical Potency

| AMPK Isoform | EC50 (nM) | Reference(s) |

|---|---|---|

| Human α1β1γ1 | 7.0 | |

| Human α2β1γ1 | 6.8 | |

| Human α1β2γ1 | >4000 | |

| Human α2β2γ1 | >4000 |

| Human α2β2γ3 | >4000 | |

Table 2: Cellular Activity in Primary Hepatocytes

| Species | ACC Phosphorylation (EC50, nM) | De Novo Lipogenesis (IC50, nM) | Reference(s) |

|---|---|---|---|

| Rat | 69 | 49 | |

| Monkey | 875 | 444 |

| Human | 255 | 128 | |

Table 3: Pharmacokinetic Properties

| Parameter | Rat | Dog | Monkey | Human | Reference(s) |

|---|---|---|---|---|---|

| Plasma Unbound Fraction (fu,p) | 0.0044 | 0.028 | 0.032 | 0.017 | |

| Plasma Clearance (CLp, mL/min/kg) | 22.6 | 12.9 | 8.57 | - | |

| Volume of Distribution (Vdss, L/kg) | 3.15 | 0.846 | - | - |

| Oral Bioavailability (F, %) | 15 | 100 | 59 | - | |

Signaling Pathway

Activation of AMPK by PF-06409577 triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. AMPK activation generally promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. A key downstream target is the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

References

An In-depth Technical Guide to the AMPK Activator 13 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[1] As a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia.[1][2] Its activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP, thereby restoring cellular energy homeostasis.[1] Due to its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.

This guide provides a comprehensive technical overview of a potent and selective AMPK activator, Compound 13 (C13). C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2), a potent AMP analogue.[1] This document will delve into the dual mechanism of action of C13, its downstream signaling effects, quantitative efficacy data, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Analysis of C13 and C2 Efficacy

The following tables summarize the quantitative data for the activation of AMPK by C2 and the cellular effects of C13.

| Compound | Target | Assay Type | EC50 | Reference |

| C2 | Recombinant human AMPK α1β1γ1 | Cell-free kinase assay | 10-30 nM | |

| C2 | Recombinant human AMPK α2β1γ1 | Cell-free kinase assay | 15 nM (partial agonist) | |

| AMP (for comparison) | Recombinant human AMPK α1-containing complexes | Cell-free kinase assay | 2-4 µM | |

| AMP (for comparison) | Recombinant human AMPK α2β1γ1 | Cell-free kinase assay | 3 µM |

| Compound | Cell Line | Effect | Concentration | Reference |

| C13 | SH-SY5Y neuronal cells | Increased p-AMPKα (Thr172) | 5-25 µM (dose-dependent) | |

| C13 | Mouse primary hepatocytes | Increased p-AMPKα2 | >30 µM | |

| C13 | Mouse primary hepatocytes | Increased p-ACC | Evident at >0.03-0.1 µM | |

| C13 | Mouse primary hepatocytes | Inhibition of lipid synthesis | Dose-dependent |

Signaling Pathway of AMPK Activator 13

This compound (C13) initiates a signaling cascade through a unique dual mechanism of action upon entering the cell.

Dual Activation Mechanism

-

Direct Activation by C2: C13 is a prodrug designed for enhanced cell permeability. Once inside the cell, it is rapidly cleaved by cellular esterases to release the active compound, C2. C2 is an AMP analogue that directly activates AMPK. It allosterically activates α1-containing AMPK complexes and protects the catalytic α subunit from dephosphorylation at Threonine 172 (Thr172), a critical step for AMPK activation. Notably, C2 is highly selective for the α1 isoform of AMPK over the α2 isoform.

-

Indirect Activation via Formaldehyde: The cleavage of C13 to C2 also releases isobutyryloxymethyl groups, which are further metabolized to formaldehyde. Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This elevated AMP:ATP ratio activates AMPK through the canonical pathway, providing a secondary, indirect mechanism of activation. This indirect mechanism can also lead to the activation of α2-containing AMPK complexes at higher concentrations of C13.

Downstream Signaling Cascades

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response. Key downstream pathways affected by C13-mediated AMPK activation include:

-

Inhibition of mTORC1 Signaling: Activated AMPK directly phosphorylates and inhibits key components of the mTORC1 pathway, a central regulator of cell growth and proliferation. AMPK can phosphorylate Raptor, a regulatory-associated protein of mTORC1, leading to the inhibition of mTORC1 signaling. This results in decreased phosphorylation of downstream mTORC1 effectors such as S6 kinase 1 (S6K1), which in turn reduces protein synthesis.

-

Activation of Nrf2 Signaling: C13-induced AMPK activation leads to the stimulation of the Nrf2 antioxidant response pathway. Activated AMPK can promote the nuclear translocation of Nrf2. One proposed mechanism involves the downregulation of Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization and activation of its downstream antioxidant target genes.

Experimental Protocols

In Vitro AMPK Kinase Assay (AMARA Peptide)

This protocol describes a non-radioactive, in vitro kinase assay to measure the activity of purified AMPK using the synthetic peptide substrate AMARA.

Materials:

-

Recombinant active AMPK enzyme

-

AMARA peptide substrate (AMARAASAAALARRR)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of C2 in kinase assay buffer.

-

Prepare a solution of AMARA peptide and ATP in kinase assay buffer.

-

-

Set up Kinase Reaction:

-

In a 96-well plate, add 5 µL of each C2 dilution or vehicle control (DMSO).

-

Add 10 µL of recombinant AMPK enzyme to each well.

-

Add 10 µL of the AMARA peptide/ATP mixture to initiate the reaction. The final concentrations should be optimized but can start at ~200 µM AMARA peptide and ~100 µM ATP.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and reflects AMPK activity.

-

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPKα Thr172) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC Ser79), in cell lysates.

Materials:

-

Cell culture reagents

-

This compound (C13)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-p-AMPKα (Thr172), rabbit anti-AMPKα (total), rabbit anti-p-ACC (Ser79), rabbit anti-ACC (total)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to desired confluency.

-

Treat cells with varying concentrations of C13 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-AMPKα Thr172, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total AMPKα and total ACC.

-

Mandatory Visualizations

Experimental Workflow for Characterizing this compound

Logical Relationship of C13's Dual Activation Mechanism

Conclusion

This compound is a valuable research tool for investigating the roles of AMPK in cellular metabolism and disease. Its unique dual mechanism of action, combining direct, isoform-selective activation with indirect, canonical pathway stimulation, provides a robust and multifaceted approach to AMPK modulation. The detailed methodologies and pathway descriptions in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further explore the therapeutic potential of this potent AMPK activator.

References

An In-depth Technical Guide to the Structure-Activity Relationship of AMPK Activator 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, playing a pivotal role in regulating metabolic pathways. Its activation holds therapeutic promise for a range of metabolic disorders, including type 2 diabetes and obesity. This guide focuses on the structure-activity relationship (SAR) of a potent, α1-selective AMPK activator known as Compound 13 (C13). C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2), which directly activates AMPK.[1][2][3] This document provides a comprehensive overview of the SAR, mechanism of action, quantitative activity data, and relevant experimental protocols for researchers in the field of drug discovery and metabolic disease.

Structure and Mechanism of Action

Compound 13 is the bis(isobutyryloxymethyl) ester prodrug of Compound 2, which is 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid.[1][3] The ester groups in C13 enhance cell permeability, and upon entry into the cell, they are cleaved by intracellular esterases to release the active phosphonic acid, C2.

C2 is an AMP mimetic that allosterically activates AMPK. It is significantly more potent than the endogenous activator AMP. The crystal structure of C2 in complex with AMPK reveals that it binds to two sites on the γ-subunit, distinct from the nucleotide-binding sites. This binding induces a conformational change that promotes the phosphorylation of Thr172 on the catalytic α-subunit by upstream kinases like LKB1, a key step in AMPK activation. Furthermore, C2 protects this critical phosphorylation site from dephosphorylation. A key characteristic of C2 is its selectivity for AMPK complexes containing the α1 catalytic subunit over the α2 subunit.

A recent study has revealed a dual mechanism of action for the prodrug C13. In addition to releasing the direct AMPK activator C2, the isobutyryloxymethyl protecting groups are metabolized to formaldehyde. Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through the canonical pathway.

Structure-Activity Relationship (SAR)

A comprehensive, publicly available SAR study with a wide range of analogs of Compound 2 is limited. However, based on the known structure of C2 and its interactions with the AMPK γ-subunit from crystallography data, a qualitative SAR can be inferred.

The key structural features of Compound 2 (5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid) essential for its activity are:

-

Phosphonic Acid Group: This group is critical for activity, mimicking the phosphate group of AMP. It forms important interactions with residues in the binding pocket of the AMPK γ-subunit. The prodrug strategy, employing ester groups to mask the phosphonic acid in C13, is essential for cell permeability.

-

Furan Ring: The furan ring acts as a central scaffold, appropriately positioning the phosphonic acid and the hydroxyisoxazole moieties for optimal interaction with the protein.

-

5-(5-Hydroxyisoxazol-3-yl) Group: This heterocyclic system is crucial for high-potency activation. Its specific orientation and electronic properties likely contribute to the strong and selective binding to the AMPK γ-subunit. The hydroxyl group on the isoxazole ring is also expected to be a key interaction point.

The overall conformation of C2 allows it to bind to the CBS1 and CBS3 sites on the γ-subunit in a different orientation compared to AMP, which may contribute to its higher potency. The selectivity for the α1 subunit over the α2 subunit is thought to be conferred by specific amino acid differences in the α-linker region between the two isoforms.

Quantitative Data

The following tables summarize the available quantitative data for the AMPK activator C13 and its active form C2.

Table 1: In Vitro Activity of Compound 2 (C2)

| Parameter | Value | AMPK Isoform | Assay Conditions | Reference |

| EC50 | 6 nM | Not specified | Cell-free assay | |

| EC50 | 52.3 ± 7.9 nM | α1β1γ1 | 20 µM ATP | |

| EC50 | 50.3 ± 4.4 nM | α1β1γ1 | 2 mM ATP | |

| Fold Activation | >20-fold vs A769662 | Not specified | Cell-free assay | |

| Fold Activation | >100-fold vs AMP | Not specified | Cell-free assay |

Table 2: Cellular Activity of Compound 13 (C13)

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 (Saponifiable Lipids) | 1.7 µM | Primary Mouse Hepatocytes | [14C]acetate incorporation | |

| IC50 (Nonsaponifiable Lipids) | 1.5 µM | Primary Mouse Hepatocytes | [14C]acetate incorporation | |

| Effective Concentration for p-AMPKα | 5-25 µM | SH-SY5Y neuronal cells | Western Blot | Not specified |

| Effective Concentration for AMPK activity | 5-25 µM | SH-SY5Y neuronal cells | AMPK activity assay | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of AMPK activator 13.

Experimental Protocols

AMPK Activity Assay (SAMS Peptide Assay)

This assay measures the kinase activity of AMPK by quantifying the incorporation of radiolabeled phosphate into a synthetic peptide substrate (SAMS peptide).

Materials:

-

Cell lysates containing AMPK

-

Anti-AMPKα antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (1% v/v)

-

Scintillation counter

Procedure:

-

Immunoprecipitation of AMPK:

-

Incubate cell lysates (200-500 µg of protein) with anti-AMPKα antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Initiate the reaction by adding SAMS peptide (e.g., 200 µM) and [γ-³²P]ATP (e.g., 200 µM, with a specific activity of ~200 cpm/pmol).

-

Incubate at 30°C for 10-20 minutes with gentle agitation.

-

-

Detection:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity as picomoles of phosphate incorporated per minute per milligram of protein.

-

Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)

This method is used to detect the phosphorylation status of AMPK and its downstream substrate ACC, which are indicators of AMPK activation.

Materials:

-

Cell lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with Compound 13 for the desired time and concentration.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

SDS-PAGE and Transfer:

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

De Novo Lipid Synthesis Assay ([¹⁴C]acetate Incorporation)

This assay measures the rate of new lipid synthesis in cells by tracking the incorporation of radiolabeled acetate into lipids.

Materials:

-

Cultured cells (e.g., primary hepatocytes)

-

[¹⁴C]acetate

-

Compound 13

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Treatment and Labeling:

-

Incubate cells with various concentrations of Compound 13 for a specified period.

-

Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 1-2 hours).

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract total lipids from the cells using a suitable solvent system (e.g., chloroform/methanol).

-

-

Separation and Quantification:

-

Separate the lipid extracts into saponifiable (fatty acids) and nonsaponifiable (e.g., sterols) fractions.

-

Alternatively, separate different lipid classes by TLC.

-

Quantify the amount of ¹⁴C incorporated into the lipid fractions using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of lipid synthesis and determine the IC₅₀ value for Compound 13's inhibition of lipogenesis.

-

Conclusion

This compound (C13) and its active form, C2, represent a potent and selective class of AMPK activators with a unique dual mechanism of action. While a detailed SAR study with numerous analogs is not publicly available, the known structural features of C2 provide a solid foundation for understanding the key molecular determinants of its high potency and α1-selectivity. The phosphonic acid, furan ring, and hydroxyisoxazole moiety are all critical for its activity. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological effects of C13 and similar compounds in various experimental settings. Further exploration of the SAR of this chemical scaffold could lead to the development of even more potent and selective AMPK activators for the treatment of metabolic diseases.

References

- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of SOR-C13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOR-C13 is a synthetic peptide composed of 13 amino acids, developed as a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] Overexpression of the TRPV6 channel is implicated in the pathogenesis of several epithelial cancers, including ovarian, breast, and pancreatic cancer, making it a compelling target for anticancer therapy.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for SOR-C13, along with detailed experimental methodologies, to support ongoing research and development efforts in the field of oncology.

Pharmacodynamics: Mechanism of Action and Biological Effects

SOR-C13 exerts its anticancer effects by specifically targeting and inhibiting the TRPV6 calcium channel, which is often overexpressed on the surface of tumor cells.[1]

Molecular Target: TRPV6 Calcium Channel

TRPV6 is a highly selective calcium ion channel that plays a crucial role in calcium homeostasis. In cancer cells, the sustained influx of calcium through overexpressed TRPV6 channels is believed to drive several pro-tumorigenic processes.

Signaling Pathway

The inhibition of TRPV6 by SOR-C13 disrupts a key intracellular signaling cascade. By blocking calcium entry, SOR-C13 prevents the activation of calmodulin, which in turn inhibits the calcineurin-dependent dephosphorylation and activation of the Nuclear Factor of Activated T-cells (NFAT). The NFAT transcription factor is a critical regulator of genes involved in cell proliferation, apoptosis, metastasis, and angiogenesis.

Caption: SOR-C13 Signaling Pathway

In Vitro Activity

SOR-C13 is a high-affinity antagonist of the TRPV6 channel, with a reported half-maximal inhibitory concentration (IC50) of 14 nM.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of SOR-C13 has been evaluated in both preclinical animal models and in a Phase I clinical trial in humans.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have indicated that SOR-C13 has a very short half-life in the blood compartment, estimated to be less than 5 minutes.

| Species | Route of Administration | Half-life (t1/2) |

| Mouse | Intravenous (IV) | < 5 minutes |

| Rat | Intravenous (IV) | < 5 minutes |

| Dog | Intravenous (IV) | < 5 minutes |

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation study (NCT01578564) was conducted in patients with advanced solid tumors of epithelial origin to assess the safety, tolerability, and pharmacokinetics of SOR-C13.

Table 1: Summary of Human Pharmacokinetic Parameters of SOR-C13 (90-minute infusion)

| Dose Level (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) - Day 1 | Peak Plasma Concentration (Cmax) (ng/mL) - Day 10 |

| 1.375 | 243.60 (± 63.12) | 224.07 (± 153.50) |

| 2.75 | 496.00 (± 129.50) | 486.20 (± 128.80) |

| 4.13 | 754.83 (± 153.50) | 734.17 (± 161.80) |

| 6.20 | 1148.33 (± 254.00) | 1121.67 (± 248.80) |

Data presented as mean (± standard deviation).

Due to the rapid clearance of SOR-C13 from plasma following the cessation of infusion, a precise elimination half-life could not be calculated in the majority of cases but was estimated to be less than 5 minutes. No evidence of drug accumulation or enhanced clearance was observed with repeated dosing.

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical evaluation of SOR-C13.

In Vitro IC50 Determination for TRPV6 Inhibition (General Protocol)

The half-maximal inhibitory concentration (IC50) of SOR-C13 on TRPV6 channel activity is typically determined using a cell-based calcium influx assay.

Caption: In Vitro IC50 Determination Workflow

Methodology:

-

Cell Culture: Cells engineered to overexpress the TRPV6 channel (e.g., HEK293-TRPV6) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active form.

-

Compound Incubation: A serial dilution of SOR-C13 is prepared and added to the wells, followed by a short incubation period.

-

Calcium Influx: Calcium influx is initiated by adding a solution containing a high concentration of calcium chloride.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured immediately using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the SOR-C13 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Ovarian Cancer Xenograft Model

The in vivo efficacy of SOR-C13 has been evaluated in a murine xenograft model of ovarian cancer.

Methodology:

-

Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used.

-

Cell Implantation: Human ovarian cancer cells, such as SKOV-3, which overexpress TRPV6, are injected subcutaneously into the backs of the mice to establish tumors.

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. SOR-C13 is administered via intraperitoneal (i.p.) injection. A typical dosing regimen might involve daily injections for a specified period (e.g., 12 days) at various dose levels (e.g., 400, 600, and 800 mg/kg).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting for TRPV6 expression).

Clinical Trial Protocol (NCT01578564 Overview)

The Phase I clinical trial of SOR-C13 was a dose-escalation study with a standard 3+3 design.

Methodology:

-

Patient Population: Patients with advanced solid tumors of epithelial origin who were refractory to standard therapies were enrolled.

-

Dosing and Administration: SOR-C13 was administered as an intravenous (IV) infusion. The study evaluated multiple dose cohorts, with doses ranging from 1.375 mg/kg to 6.2 mg/kg. The infusion was administered on days 1-3 and 8-10 of a 21-day cycle.

-

Safety and Tolerability Assessment: Toxicity was monitored and graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.

-

Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre-infusion, during infusion, and post-infusion to determine the plasma concentration of SOR-C13.

-

Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.

Bioanalytical Method for SOR-C13 Quantification in Human Plasma (General Protocol)

While the specific method used in the clinical trial is not detailed in the public literature, a typical approach for quantifying a peptide like SOR-C13 in plasma would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Bioanalytical Workflow for SOR-C13

Methodology:

-

Sample Preparation: Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of SOR-C13) is added. Proteins are then precipitated by adding a solvent like acetonitrile.

-

Extraction: The samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing SOR-C13 is then transferred to a clean tube.

-

LC Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system. The peptide is separated from other plasma components on a reversed-phase column.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both SOR-C13 and its internal standard, allowing for highly selective and sensitive quantification.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of SOR-C13. The concentration of SOR-C13 in the unknown samples is then determined from this curve.

Conclusion

SOR-C13 represents a promising novel therapeutic agent for the treatment of cancers that overexpress the TRPV6 calcium channel. Its specific mechanism of action, involving the inhibition of the TRPV6/calmodulin/calcineurin/NFAT signaling pathway, offers a targeted approach to disrupting key cancer-promoting processes. While the compound exhibits a very short plasma half-life, the Phase I clinical trial has demonstrated a manageable safety profile and preliminary signs of anti-tumor activity. The data and methodologies presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of SOR-C13 and other TRPV6 inhibitors. Further studies are warranted to fully characterize the pharmacokinetic profile of SOR-C13, including its tissue distribution and metabolic fate, and to optimize dosing strategies for enhanced clinical benefit.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of AMPK Activator Compound 13

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][4] AMPK is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis). Due to its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease.

Compound 13 (C13) is a novel and potent pharmacological activator of AMPK. It is the cell-permeable prodrug of the active molecule, Compound 2 (C2), an AMP mimetic. This guide provides a detailed overview of the cellular uptake, metabolic conversion, and dual mechanism of action of Compound 13, intended for researchers, scientists, and drug development professionals.

Cellular Uptake and Metabolism

The efficacy of Compound 13 as a cellular AMPK activator is rooted in its prodrug design. The active molecule, C2, is a phosphonic acid and thus exhibits poor membrane permeability. C13 overcomes this limitation through the addition of phosphonate bis(isobutyryloxymethyl) ester groups, which increase its lipophilicity and allow for passive diffusion across the cell membrane.

Once inside the cell, C13 undergoes metabolic conversion through two key steps:

-

Esterase Cleavage: Cellular esterases rapidly cleave the isobutyryloxymethyl protecting groups from C13. This hydrolysis releases the active, membrane-impermeable AMPK activator, C2.

-

Byproduct Metabolism: The cleaved isobutyryloxymethyl groups are further metabolized into formaldehyde. This metabolic byproduct has been recently shown to contribute to the overall activation of AMPK through an independent mechanism.

This dual-component release is a critical aspect of C13's activity, leading to AMPK activation through two distinct but complementary pathways.

Dual Mechanism of AMPK Activation

Compound 13 activates AMPK through the actions of its two primary metabolites: C2 and formaldehyde.

1. Direct Allosteric Activation by Compound 2 (C2)

The primary mechanism of action is the direct, allosteric activation of AMPK by C2. C2 is an AMP analogue that potently and selectively activates AMPK complexes containing the α1 catalytic subunit. C2 binds to the γ-subunit of the AMPK heterotrimer, mimicking the binding of AMP. This binding induces a conformational change that:

-

Directly allosterically activates the kinase.

-

Protects the activation loop of the α1-subunit at threonine 172 (Thr172) from dephosphorylation by protein phosphatases (like PP2Cα), thus locking AMPK in an active state.

Notably, this direct activation by C2 does not significantly alter the cellular AMP:ATP ratio.

2. Indirect Canonical Activation by Formaldehyde

A recent discovery has revealed a second, indirect mechanism of AMPK activation mediated by the formaldehyde byproduct. Formaldehyde is known to be an agent that can induce cellular stress. It has been shown to inhibit mitochondrial function, which leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios. This increase in the AMP:ATP ratio triggers the canonical AMPK activation pathway:

-

AMP binds to the γ-subunit, making the complex a better substrate for the upstream kinase LKB1.

-

LKB1 phosphorylates the α-subunit at Thr172, leading to robust AMPK activation.

Therefore, C13 uniquely engages both a direct, AMP-mimetic pathway and the canonical, energy-sensing pathway to achieve potent activation of AMPK.

Data Presentation

Table 1: Potency of Active Metabolite C2

| Compound | Target | Assay Type | EC50 | Reference |

| C2 | AMPK (α1β1γ1) | Cell-Free Allosteric Activation | 10-30 nM |

Table 2: Effective Cellular Concentrations of Compound 13

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Mouse Primary Hepatocytes | 10-100 µM | 1 hour | Dose-dependent increase in p-AMPK and p-ACC | |

| SH-SY5Y Neuronal Cells | 5-25 µM | Not specified | Dose-dependent increase in AMPKα1 phosphorylation and activity | |

| U2OS and L6 Cells | 30-300 µM | 1 hour | Progressive increase in p-AMPK and p-ACC |

Mandatory Visualization

Experimental Protocols

Western Blotting for AMPK Activation

This protocol is designed to detect the phosphorylation status of AMPK and its downstream substrate, ACC, as a marker of activation.

a. Cell Lysis:

-

Culture and treat cells with desired concentrations of Compound 13 for the specified time. Include vehicle (e.g., DMSO) and positive controls (e.g., AICAR) as appropriate.

-

Aspirate culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

b. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

c. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), anti-total AMPKα) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Densitometry analysis can be used to quantify changes in phosphorylation.

In Vitro AMPK Kinase Activity Assay

This assay measures the catalytic activity of AMPK immunoprecipitated from cell lysates.

a. Immunoprecipitation:

-

Start with 200-500 µg of protein lysate (prepared as described above).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add anti-AMPKα1 or anti-AMPKα2 antibody and incubate for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer.

b. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the AMARA peptide substrate (0.2 mM) and ATP (0.1 mM), including [γ-³²P]ATP.

-

Initiate the reaction and incubate at 30°C for 10-20 minutes with agitation.

-

Stop the reaction by spotting the supernatant onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express results as picomoles of phosphate incorporated per minute per milligram of protein.

Metabolic Stability Assay in Hepatocytes

This protocol provides a general framework for assessing the metabolic conversion of a compound like C13.

a. Incubation:

-

Use cryopreserved or fresh primary hepatocytes from the species of interest (e.g., human, mouse, rat).

-

Thaw and suspend hepatocytes in incubation medium (e.g., Williams' Medium E) at a defined cell density (e.g., 1 million cells/mL).

-

Pre-warm the cell suspension to 37°C.

-

Add Compound 13 to the cell suspension at a final concentration (e.g., 1-10 µM).

-

Take aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

b. Sample Processing and Analysis:

-

Immediately stop the metabolic activity in the collected aliquots by adding an equal volume of ice-cold acetonitrile, which also precipitates proteins.

-

Vortex and centrifuge to pellet the precipitated protein and cell debris.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the disappearance of the parent compound (C13) and the appearance of the metabolite (C2).

-

From the rate of disappearance of the parent compound, pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AMPK Activator 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AMPK activator 13 (C13), a potent and selective activator of AMP-activated protein kinase (AMPK). This document outlines its mechanism of action, isoform selectivity, and provides detailed experimental protocols for its characterization.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1][2] Upon activation, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes. Due to its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.

Compound 13 (C13) is a cell-permeable prodrug that is intracellularly converted to its active form, C2. C2 is a potent allosteric activator of AMPK, demonstrating selectivity for α1-containing AMPK complexes. This guide details the in vitro methodologies to characterize the activity and mechanism of C13.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the active form of this compound, compound C2.

| Parameter | Value | AMPK Isoform | Notes |

| EC50 | 20 nM | α1-containing complexes | Allosteric activation. |

| EC50 | 10-30 nM | α1β1γ1, α1β2γ1, α1β1γ2 | Compared to 2-4 μM for AMP. |

| EC50 | 15 nM | α2β1γ1 | Partial agonist compared to AMP. |

Mechanism of Action

C13 is a prodrug that, upon entering the cell, is metabolized to its active form, C2. C2 acts as a direct allosteric activator of AMPK. Its mechanism involves binding to the AMPK complex, leading to a conformational change that promotes its activation. Notably, C2 is a potent activator of α1-containing AMPK complexes. In contrast, it acts as a partial agonist on α2-complexes.

Recent studies have revealed a dual mechanism of action for C13. Besides the direct activation by its metabolite C2, the metabolism of C13's protective groups can produce formaldehyde. Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through the canonical pathway.

Signaling Pathway

The activation of AMPK by C13 (via C2) initiates a signaling cascade that regulates numerous downstream processes.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

AMPK Activity Assay (Kinase Assay)

This protocol measures the kinase activity of AMPK in response to C13 treatment.

Materials:

-

Recombinant human AMPK (α1β1γ1)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)

-

Substrate peptide (e.g., AMARA or SAMS peptide)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Compound 13 (C13) dissolved in DMSO

-

Positive control (e.g., AICAR)

-

96-well plates

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, recombinant AMPK, and the substrate peptide.

-

Add varying concentrations of C13 (or its active form C2) to the wells. Include a vehicle control (DMSO) and a positive control.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method) to a final concentration of approximately 0.1 mM.

-

Incubate the plate at 30°C for a defined period (e.g., 10-60 minutes).

-

For Radioactive Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Stop the kinase reaction and measure the generated ADP by following the manufacturer's instructions, which involves a luminescence-based readout.

-

Calculate the EC50 value by plotting the AMPK activity against the log concentration of the compound.

Western Blotting for AMPK Phosphorylation

This protocol assesses the activation of AMPK in a cellular context by detecting the phosphorylation of the AMPKα subunit at Threonine 172.

Materials:

-

Cell line of interest (e.g., primary hepatocytes, SH-SY5Y cells)

-

Cell culture medium and reagents

-

Compound 13 (C13)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of C13 for a specified duration (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated to total AMPK.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of an AMPK activator like C13.

Logical Relationships of Experimental Data

The data obtained from various experiments are interconnected and provide a comprehensive profile of the AMPK activator.

References

C13 as a Prodrug for the AMPK Activator C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. Direct activation of AMPK by small molecules holds significant promise, yet challenges in cell permeability often limit their efficacy. This technical guide provides a comprehensive overview of C13, a cell-permeable prodrug designed to deliver the potent AMPK activator, C2. We delve into the mechanism of action, quantitative efficacy, and the downstream effects of C13-mediated AMPK activation. This document consolidates key data, presents detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in the study of this compound.

Introduction

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular ATP levels decline, the corresponding rise in AMP and ADP levels leads to the activation of AMPK.[2] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP, such as lipid and protein synthesis, while promoting catabolic pathways that generate ATP, like fatty acid oxidation and glycolysis.[1]

Pharmacological activation of AMPK is a highly sought-after strategy for the treatment of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease. Compound 2 (C2), a 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, is a potent allosteric activator of AMPK. However, its anionic nature results in poor cell permeability. To overcome this limitation, the prodrug C13 was developed. C13 is a phosphonate bis(isobutyryloxymethyl) ester of C2, which enhances its membrane permeability. Once inside the cell, C13 is cleaved by cellular esterases to release the active compound C2.

This guide provides an in-depth analysis of C13 as a prodrug for the AMPK activator C2, summarizing the current understanding of its mechanism, efficacy, and the experimental approaches used for its characterization.

Mechanism of Action

Conversion of Prodrug C13 to Active Compound C2

C13 is designed to be pharmacologically inactive until it undergoes intracellular metabolism. The isobutyryloxymethyl ester groups mask the phosphonate moiety of C2, increasing its lipophilicity and facilitating its passage across the cell membrane. Upon entering the cell, ubiquitous intracellular esterases hydrolyze these ester bonds, releasing the active AMPK activator, C2, and formaldehyde as a byproduct.

Dual Mechanism of AMPK Activation by C13

Recent studies have revealed that C13 activates AMPK through two distinct mechanisms, particularly at different concentration ranges.

-

Direct Allosteric Activation by C2: At lower concentrations (<100 µM), the primary mechanism of action is the direct allosteric activation of AMPK by the liberated C2. C2 is an AMP analogue that binds to the γ-subunit of AMPK, inducing a conformational change that leads to its activation. Notably, C2 exhibits a strong preference for AMPK complexes containing the α1 catalytic subunit over the α2 subunit.

-

Indirect Activation via Formaldehyde: At higher concentrations (>100 µM), a secondary mechanism contributes to AMPK activation. The metabolism of the isobutyryloxymethyl protecting groups of C13 generates formaldehyde. Formaldehyde has been shown to inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This increase in the AMP:ATP ratio activates AMPK through the canonical pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of C2 and C13 from in vitro and cell-based assays.

Table 1: In Vitro Efficacy of C2 on AMPK Activation

| AMPK Isoform | EC50 (nM) | Fold Activation (relative to basal) | Reference(s) |

| α1β1γ1 | 10-30 | Not specified | |

| α2β1γ1 | Partial agonist | Modest activation |

Table 2: Cellular Efficacy of C13 on Lipid Synthesis Inhibition

| Assay | Cell Type | IC50 (µM) | Reference(s) |

| Saponifiable Lipid Synthesis | Mouse Hepatocytes | 1.7 | |

| Nonsaponifiable Lipid Synthesis | Mouse Hepatocytes | 1.5 |

Signaling Pathways and Experimental Workflows

C13 to C2 Conversion and Dual AMPK Activation

The following diagram illustrates the intracellular conversion of C13 to C2 and the subsequent dual mechanisms of AMPK activation.

C13 to C2 conversion and dual AMPK activation pathway.

AMPK Signaling Pathway Downstream of C2 Activation

Once activated by C2, AMPK phosphorylates a multitude of downstream targets to regulate cellular metabolism. Key among these is the inhibition of anabolic pathways like lipid synthesis.

Downstream effects of C2-mediated AMPK activation.

Experimental Workflow for Evaluating C13/C2

A typical workflow for the preclinical evaluation of C13 and C2 involves a combination of in vitro and cell-based assays.

References

An In-depth Technical Guide to the Downstream Targets of AMPK Activation by Compound 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular targets and cellular effects following the activation of AMP-activated protein kinase (AMPK) by Compound 13 (C13). C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2), a potent and selective allosteric activator of the α1 isoform of AMPK.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the implicated signaling pathways.

Core Downstream Effects of Compound 13-Mediated AMPK Activation